![molecular formula C21H12N4O3 B10892051 3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]benzonitrile](/img/structure/B10892051.png)
3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE is a complex organic compound that features a nitro group, a quinoxaline moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.
Etherification: The phenoxy linkage is formed by reacting the quinoxaline derivative with a suitable phenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Dihydroquinoxaline derivatives: Resulting from the reduction of the quinoxaline ring.
Halogenated or sulfonated derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE are studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to modulate biological pathways is of particular interest.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and dyes. Its structural properties contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism of action of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoxaline moiety can intercalate with DNA or inhibit enzyme activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylquinoxaline: Similar in structure but lacks the benzonitrile group.
2-Quinoxalinylphenol: Contains the quinoxaline and phenol moieties but lacks the nitro and nitrile groups.
Benzonitrile derivatives: Various compounds with different substituents on the benzonitrile ring.
Uniqueness
3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE is unique due to the combination of its nitro, quinoxaline, and benzonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H12N4O3 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-nitro-4-(4-quinoxalin-2-ylphenoxy)benzonitrile |
InChI |
InChI=1S/C21H12N4O3/c22-12-14-5-10-21(20(11-14)25(26)27)28-16-8-6-15(7-9-16)19-13-23-17-3-1-2-4-18(17)24-19/h1-11,13H |
InChI Key |
XZJKURQHXIVDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891973.png)
![4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10891981.png)
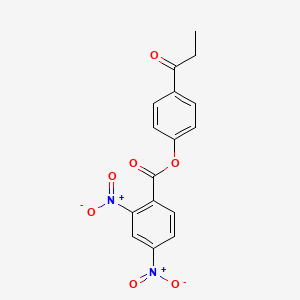
![N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10892010.png)
![5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892016.png)
![4-bromo-N-(4-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10892021.png)
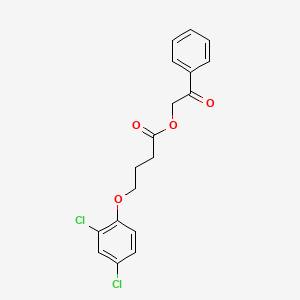
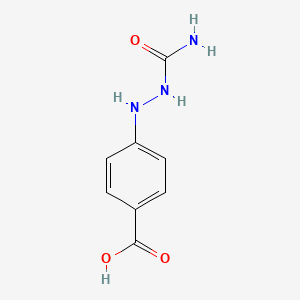
![5-(3-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892028.png)
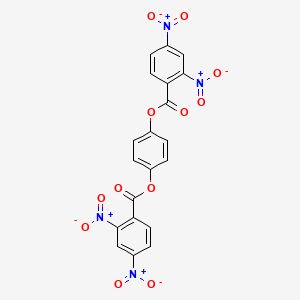
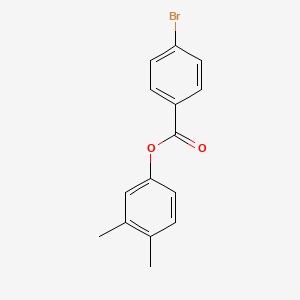
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10892045.png)

![7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10892067.png)
